3-Aminopiperidine dihydrochloride 3-Aminopiperidine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 138060-07-8
VCID: VC21091862
InChI: InChI=1S/C5H12N2.2ClH/c6-5-2-1-3-7-4-5;;/h5,7H,1-4,6H2;2*1H
SMILES: C1CC(CNC1)N.Cl.Cl
Molecular Formula: C5H14Cl2N2
Molecular Weight: 173.08 g/mol

3-Aminopiperidine dihydrochloride

CAS No.: 138060-07-8

Cat. No.: VC21091862

Molecular Formula: C5H14Cl2N2

Molecular Weight: 173.08 g/mol

* For research use only. Not for human or veterinary use.

3-Aminopiperidine dihydrochloride - 138060-07-8

Specification

CAS No. 138060-07-8
Molecular Formula C5H14Cl2N2
Molecular Weight 173.08 g/mol
IUPAC Name piperidin-3-amine;dihydrochloride
Standard InChI InChI=1S/C5H12N2.2ClH/c6-5-2-1-3-7-4-5;;/h5,7H,1-4,6H2;2*1H
Standard InChI Key GGPNYXIOFZLNKW-UHFFFAOYSA-N
SMILES C1CC(CNC1)N.Cl.Cl
Canonical SMILES C1CC(CNC1)N.Cl.Cl

Introduction

Chemical Properties and Structure

3-Aminopiperidine dihydrochloride is a piperidine derivative characterized by an amino group at the 3-position of the piperidine ring, stabilized as a dihydrochloride salt. Its chemical structure comprises a six-membered heterocyclic ring containing nitrogen, with an amino group attached at the 3-position.

Basic Chemical Information

The compound possesses the following fundamental chemical properties:

PropertyValue
Chemical FormulaC5H14Cl2N2
Molecular Weight173.08 g/mol
CAS Number138060-07-8
AppearanceOff-white to beige powder
Melting Point230°C (decomposition)
SolubilitySparingly soluble in methanol, slightly soluble in water
SensitivityHygroscopic
Water SolubilityPartly miscible

This compound contains a piperidine ring with an amine substituent at the 3-position, forming a dihydrochloride salt with two chloride counter-ions stabilizing both the ring nitrogen and the amine group . The structure creates a compound with unique chemical reactivity, particularly suitable for pharmaceutical applications.

Synonyms and Nomenclature

The compound is known by various chemical names and synonyms in scientific literature:

  • Piperidin-3-amine dihydrochloride

  • 3-Aminopiperidine dihydrochloride

  • 3-Piperidinamine dihydrochloride

  • Piperidin-3-ylamine dihydrochloride

  • 3-Aminopiperidine 2HCl

Stereochemistry and Enantiomers

3-Aminopiperidine dihydrochloride exhibits chirality at the 3-position carbon atom, resulting in two distinct enantiomers: (R)-3-aminopiperidine dihydrochloride and (S)-3-aminopiperidine dihydrochloride. The stereochemistry is particularly important for pharmaceutical applications, as enantiomers often display different biological activities.

R-Enantiomer

The (R)-(-)-3-aminopiperidine dihydrochloride (CAS: varies by source) is particularly valuable in pharmaceutical synthesis and research applications. This enantiomer serves as a key intermediate in the synthesis of dipeptidyl peptidase IV inhibitors and other pharmaceutically active compounds .

S-Enantiomer

The (S)-(+)-3-aminopiperidine dihydrochloride (CAS: 334618-07-4) also demonstrates significant utility in pharmaceutical research and organic synthesis. This enantiomer possesses distinct chemical properties that make it valuable for specific applications in drug development and material science .

Synthesis Methods

Multiple synthetic routes have been developed for the preparation of 3-aminopiperidine dihydrochloride, with special emphasis on stereoselective methods to obtain enantiomerically pure compounds.

Synthesis from Racemic Precursors

One established method involves the resolution of racemic 3-piperidine amide using chiral acids:

  • Reaction of D-mandelic acid with racemic 3-piperidine amide in organic solvents (methyl tert-butyl ether and isopropanol) at 70°C for 6 hours.

  • Cooling to 20°C, resulting in precipitation of the (R)-3-piperidine amide D-mandelic acid organic salt.

  • Further processing to obtain (R)-3-aminopiperidine dihydrochloride .

The specific reaction conditions for this method are detailed below:

Reagent/ConditionSpecification
Temperature30-80°C
Reaction Time5-12 hours
SolventsMethyl tert-butyl ether, isopropanol
Resolving AgentD-mandelic acid
YieldApproximately 42%

Synthesis Using Lithium Aluminum Hydride Reduction

Another significant synthetic approach involves the reduction of (R)-3-aminopiperidin-2-one hydrochloride:

  • Mixing 1.0-2.5 equivalents of lithium aluminum hydride in tetrahydrofuran with (R)-3-aminopiperidin-2-one hydrochloride.

  • Initial reaction at 10-45°C followed by heating at 45-70°C.

  • Treatment with concentrated hydrochloric acid to form the dihydrochloride salt .

This method is particularly suitable for large-scale synthesis:

ParameterValue
LiAlH4 Equivalents1.5-2.0 (optimally 1.6)
Initial Temperature35°C
Secondary Heating55-65°C
SolventTetrahydrofuran
ScaleKilogram scale possible

Alternative Synthetic Routes

Additional synthetic pathways include:

  • Conversion from D-ornithine hydrochloride through methyl ester formation and cyclization.

  • Hydrogenation of t-butyl pyridine-3-ylcarbamate using palladium carbon catalyst.

  • Deprotection of benzyl 3-[(tert-butoxycarbonyl)amino]-1-piperidinecarboxylate via hydrogenation .

The hydrogenation method offers particularly high yields:

Reagent/ConditionSpecification
CatalystPalladium carbon (5%)
Hydrogen Pressure0.6 MPa
Temperature65°C
Reaction Time12 hours
YieldUp to 73.8%

Applications

3-Aminopiperidine dihydrochloride demonstrates remarkable versatility in numerous scientific and industrial applications, particularly in pharmaceutical development.

Pharmaceutical Development

This compound serves as a critical intermediate in the synthesis of various pharmaceuticals:

  • Key building block for dipeptidyl peptidase IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes.

  • Intermediate in the development of drugs targeting neurological disorders.

  • Component in the synthesis of compounds with reduced phototoxic risk.

  • Precursor for medications affecting mood and cognition .

The chiral nature of the compound is particularly important in pharmaceutical applications, as the biological activity often depends on the specific enantiomer used.

Organic Synthesis Applications

In organic chemistry, 3-aminopiperidine dihydrochloride functions as:

  • Reactant for N-arylation of heterocyclic diamines.

  • Building block for creating complex nitrogen-containing molecules.

  • Precursor for peptide analogues with selective biological activities.

  • Intermediate for substituted quinolones synthesis .

Research and Biochemical Applications

The compound holds significant value in various research contexts:

  • Investigation of neurotransmitter systems and receptor interactions.

  • Studies of enzyme kinetics and protein binding mechanisms.

  • Development of biochemical assays for drug discovery.

  • Exploration of structure-activity relationships in drug development .

Material Science Applications

Emerging applications include:

  • Development of specialized polymers with unique properties.

  • Creation of novel coating materials.

  • Design of materials requiring specific chemical functionalities .

Physical and Chemical Characteristics

Beyond the basic properties, 3-aminopiperidine dihydrochloride demonstrates several important physical and chemical characteristics relevant to its handling and application.

Reactivity Profile

The reactivity of 3-aminopiperidine dihydrochloride is primarily determined by:

  • The nucleophilic secondary amine in the piperidine ring.

  • The primary amine group at the 3-position.

  • The acid-base properties of both nitrogen centers.

These features make it particularly suitable for coupling reactions, N-derivatization, and other transformations commonly employed in pharmaceutical synthesis .

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